
2-Butenamide, N-cyclopropyl-3-(4-methoxyphenyl)-2-methyl-, (Z)-
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Overview
Description
2-Butenamide, N-cyclopropyl-3-(4-methoxyphenyl)-2-methyl-, (Z)- is an organic compound that belongs to the class of butenamides. These compounds are characterized by the presence of a butenamide group, which is a derivative of butenoic acid. The (Z)- configuration indicates the specific geometric isomerism of the compound, where the substituents are on the same side of the double bond.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butenamide, N-cyclopropyl-3-(4-methoxyphenyl)-2-methyl-, (Z)- typically involves the following steps:
Formation of the butenamide backbone: This can be achieved through the reaction of butenoic acid derivatives with appropriate amines.
Introduction of the cyclopropyl group: Cyclopropyl groups can be introduced via cyclopropanation reactions.
Addition of the methoxyphenyl group: This step often involves electrophilic aromatic substitution reactions.
Geometric isomerism control: Ensuring the (Z)- configuration might require specific catalysts or reaction conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve:
Batch reactors: For precise control over reaction conditions.
Continuous flow reactors: For large-scale production with consistent quality.
Purification steps: Including crystallization, distillation, and chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
2-Butenamide, N-cyclopropyl-3-(4-methoxyphenyl)-2-methyl-, (Z)- can undergo various chemical reactions, including:
Oxidation: Typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Using reducing agents such as lithium aluminum hydride or hydrogenation catalysts.
Substitution: Both nucleophilic and electrophilic substitution reactions are possible.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: As an intermediate in organic synthesis.
Biology: Potential use in studying enzyme interactions.
Medicine: Possible applications in drug development.
Industry: Use in the production of specialty chemicals.
Mechanism of Action
The mechanism of action for 2-Butenamide, N-cyclopropyl-3-(4-methoxyphenyl)-2-methyl-, (Z)- would depend on its specific interactions with biological targets. Generally, such compounds might:
Bind to specific receptors: Affecting signal transduction pathways.
Inhibit enzymes: Altering metabolic processes.
Interact with DNA/RNA: Influencing gene expression.
Comparison with Similar Compounds
Similar Compounds
- 2-Butenamide, N-cyclopropyl-3-(4-hydroxyphenyl)-2-methyl-, (Z)-
- 2-Butenamide, N-cyclopropyl-3-(4-chlorophenyl)-2-methyl-, (Z)-
Uniqueness
- Methoxy group : The presence of a methoxy group can significantly alter the compound’s reactivity and biological activity.
- Geometric isomerism : The (Z)- configuration can lead to different physical and chemical properties compared to the (E)- isomer.
Properties
CAS No. |
60548-47-2 |
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Molecular Formula |
C15H19NO2 |
Molecular Weight |
245.32 g/mol |
IUPAC Name |
(Z)-N-cyclopropyl-3-(4-methoxyphenyl)-2-methylbut-2-enamide |
InChI |
InChI=1S/C15H19NO2/c1-10(11(2)15(17)16-13-6-7-13)12-4-8-14(18-3)9-5-12/h4-5,8-9,13H,6-7H2,1-3H3,(H,16,17)/b11-10- |
InChI Key |
NJCVMQUEWFSPQQ-KHPPLWFESA-N |
Isomeric SMILES |
C/C(=C(\C)/C(=O)NC1CC1)/C2=CC=C(C=C2)OC |
Canonical SMILES |
CC(=C(C)C(=O)NC1CC1)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
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